molecular formula C7H6ClNO B13618301 2-(6-Chloropyridin-2-yl)acetaldehyde

2-(6-Chloropyridin-2-yl)acetaldehyde

Cat. No.: B13618301
M. Wt: 155.58 g/mol
InChI Key: VLXHCMCXEFUDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridin-2-yl)acetaldehyde is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol This compound features a pyridine ring substituted with a chlorine atom at the 6-position and an acetaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)acetaldehyde typically involves the chlorination of 2-pyridinecarboxaldehyde followed by further chemical modifications. One common method includes the reaction of 2-pyridinecarboxaldehyde with thionyl chloride to introduce the chlorine atom at the 6-position . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-(6-Chloropyridin-2-yl)acetic acid.

    Reduction: 2-(6-Chloropyridin-2-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloropyridin-2-yl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.

    2-(6-Fluoropyridin-2-yl)acetaldehyde: Similar structure but with a fluorine atom instead of chlorine.

    2-(6-Methylpyridin-2-yl)acetaldehyde: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(6-Chloropyridin-2-yl)acetaldehyde is unique due to the presence of the chlorine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding affinity, making it distinct from its bromine, fluorine, and methyl analogs .

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)acetaldehyde

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,5H,4H2

InChI Key

VLXHCMCXEFUDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.